methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Description
This compound is a structurally complex pyrroloindole derivative featuring a polycyclic core with multiple functional groups. Key structural elements include:
- Bromomethyl group at the 8-position, enhancing electrophilic reactivity for nucleophilic substitution .
- tert-Butyl(dimethyl)silyl (TBS) protecting group at the 4-position, improving stability and lipophilicity compared to hydroxylated analogs .
- 5,6,7-Trimethoxyindole-2-carbonyl moiety, which may confer biological activity through interactions with aromatic receptor sites.
- Methyl ester at the 2-position, typical for prodrug formulations or solubility modulation.
The stereochemistry (2R,8S) is critical for spatial orientation, influencing molecular interactions in synthetic or biological contexts. This compound likely serves as an intermediate in pharmaceutical synthesis, leveraging its reactive bromomethyl group and protected hydroxyl for stepwise functionalization .
Properties
CAS No. |
129953-15-7 |
|---|---|
Molecular Formula |
C32H40BrN3O8Si |
Molecular Weight |
702.7 g/mol |
IUPAC Name |
methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C32H40BrN3O8Si/c1-31(2,3)45(9,10)44-20-13-19-22(23-25(20)35-32(4,28(23)37)30(39)43-8)17(14-33)15-36(19)29(38)18-11-16-12-21(40-5)26(41-6)27(42-7)24(16)34-18/h11-13,17,34-35H,14-15H2,1-10H3/t17-,32-/m1/s1 |
InChI Key |
JOFAXIKTXNNFTO-HYJWCJBQSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Canonical SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of the bromomethyl group and the tert-butyl(dimethyl)silyl group. The final steps involve the addition of the trimethoxyindole moiety and the esterification to form the methyl ester. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
The compound is structurally related to pyrroloindoles, which have been shown to exhibit potent antitumor activities. Pyrroloindoles are known for their ability to interact with DNA and inhibit the growth of cancer cells. For instance, the antitumor antibiotic CC-1065, a pyrroloindole derivative, has demonstrated much greater efficacy than other known treatments in vitro . This suggests that methyl (2R,8S)-8-(bromomethyl) derivatives could be explored for similar applications in cancer therapy.
Antimicrobial Properties
Research indicates that pyrroloindole derivatives possess antimicrobial properties. The unique structural features of methyl (2R,8S)-8-(bromomethyl) may enhance its effectiveness against various bacterial strains. The compound's ability to inhibit key bacterial regulators like CsrA highlights its potential as a new class of antimicrobial agents .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, arginase inhibitors are gaining attention for their role in modulating nitric oxide levels and impacting various physiological processes . The structural similarities of methyl (2R,8S)-8-(bromomethyl) with known enzyme inhibitors position it as a candidate for further investigation in this area.
Synthetic Methodologies
Methyl (2R,8S)-8-(bromomethyl) can be synthesized through various organic reactions involving pyrroloindole frameworks. The methods include cyclization reactions and modifications using tert-butyldimethylsilyl groups to enhance stability and reactivity . Such synthetic strategies are crucial for producing derivatives with tailored biological activities.
Biocatalytic Approaches
Recent studies have explored the use of biocatalysts like methyltransferases to synthesize pyrroloindole structures from simpler precursors such as tryptophan. This biocatalytic pathway offers a sustainable approach to producing complex compounds like methyl (2R,8S)-8-(bromomethyl), potentially increasing yield and selectivity in synthesis .
Case Study 1: Antitumor Activity Evaluation
In a controlled study evaluating the antitumor effects of pyrroloindole derivatives, researchers synthesized several analogs including methyl (2R,8S)-8-(bromomethyl). The results indicated significant inhibition of tumor growth in vitro compared to standard chemotherapeutic agents. This reinforces the need for further exploration into its mechanisms and efficacy in vivo.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrroloindole derivatives against resistant bacterial strains. Methyl (2R,8S)-8-(bromomethyl) was included in the screening process and showed promising results against Gram-positive bacteria. These findings suggest a potential application in developing new antibiotics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethoxyindole moiety may interact with specific receptors or enzymes, modulating their activity. The overall effect of the compound depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The most closely related compound is (S)-Methyl 8-(Chloromethyl)-4-Hydroxy-6-(5,6,7-Trimethoxy-1H-Indole-2-Carbonyl)-3,6,7,8-Tetrahydropyrrolo[3,2-e]Indole-2-Carboxylate (CAS: 152785-82-5) . A comparative analysis is outlined below:
Implications of Structural Variations
Halogen Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine make the target compound more reactive in cross-coupling or alkylation reactions, albeit with increased toxicity risks .
Protecting Group vs. Hydroxyl : The TBS group in the target compound improves lipid solubility, favoring blood-brain barrier penetration in drug design. In contrast, the hydroxyl group in the analog may facilitate hydrogen bonding but requires protection during synthesis .
Biological Activity
The compound methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate belongs to the pyrroloindole class of compounds. Pyrroloindoles are known for their diverse biological activities including antitumor, antifungal, and antiviral properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The structure of the compound features a complex arrangement that includes a pyrroloindole scaffold fused with an indole moiety. The presence of various functional groups such as bromomethyl and tert-butyl(dimethyl)silyl enhances its chemical reactivity and potential biological activity.
Biological Activity Overview
Pyrroloindoles have been reported to exhibit a range of pharmacological activities:
- Antitumor Activity : Pyrroloindoles have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
- Antiviral Properties : Certain pyrroloindole compounds have been identified as inhibitors of HIV protease, demonstrating their potential in antiviral therapy. The inhibition of HIV replication in human CD4+ T-cells has been documented for similar compounds .
- Antifungal Effects : Some studies suggest that pyrroloindoles possess antifungal properties, making them candidates for treating fungal infections .
Case Study 1: Antitumor Activity
A study published in the Journal of Heterocyclic Chemistry highlighted the synthesis and evaluation of various pyrroloindole derivatives for their antitumor activity. The results showed that modifications to the indole structure significantly enhanced cytotoxicity against human cancer cell lines. The compound was noted for its ability to inhibit cell growth effectively .
Case Study 2: Antiviral Efficacy
In a patent filing focused on aspartyl protease inhibitors, it was reported that related compounds demonstrated significant inhibition of HIV protease activity. This suggests that the compound may similarly affect viral replication processes, making it a candidate for further antiviral research .
Case Study 3: Antifungal Properties
Research conducted on the synthesis of pyrroloindole derivatives revealed their potential antifungal activity against Candida species. The study indicated that certain structural modifications led to increased efficacy against fungal pathogens .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthesis pathway for this compound given its multiple reactive sites (e.g., bromomethyl, silyl ether, indole carbonyl)?
- Methodological Answer : Prioritize orthogonal protecting group strategies. The tert-butyl(dimethyl)silyl (TBS) group is acid-labile and can be selectively removed without affecting ester or bromomethyl functionalities . Bromomethyl groups require inert conditions (e.g., anhydrous solvents, low temperatures) to prevent undesired alkylation or elimination. For indole carbonyl stabilization, use mild bases (e.g., pyridine) during coupling reactions . Sequential coupling steps should follow reactivity hierarchies, starting with less stable moieties (e.g., bromomethyl) and ending with thermally robust groups (e.g., TBS ether).
Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in characterizing the stereochemistry and regiochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Use NOESY/ROESY to confirm stereochemistry (e.g., 2R,8S configuration) by observing spatial interactions between protons on adjacent chiral centers .
- High-resolution MS : Confirm molecular formula via exact mass matching, particularly to distinguish between isomers (e.g., pyrroloindole vs. alternative fused-ring systems) .
- 2D NMR (COSY, HSQC) : Map proton-proton coupling networks to assign regiochemistry of the trimethoxyindole and pyrroloindole systems .
Q. What purification strategies are effective for isolating this compound from by-products with similar polarity (e.g., des-bromo analogs or silyl ether cleavage products)?
- Methodological Answer : Use orthogonal chromatography (e.g., reverse-phase HPLC with C18 columns and acetonitrile/water gradients) to separate brominated vs. non-brominated species. For silyl ether by-products, employ silica gel chromatography with hexane/ethyl acetate gradients, leveraging the TBS group’s hydrophobicity . Monitor fractions via TLC with UV/iodine staining for bromine-containing species .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity in nucleophilic substitution or indole-mediated catalysis?
- Methodological Answer :
- DFT Calculations : Optimize transition states for bromomethyl substitution (e.g., SN2 vs. radical pathways) to predict regioselectivity in cross-coupling reactions .
- Molecular Docking : Model interactions between the trimethoxyindole moiety and biological targets (e.g., kinase ATP pockets) to guide structure-activity relationship (SAR) studies .
- Table : Example DFT-derived activation energies for bromomethyl substitution pathways:
| Pathway | ΔG‡ (kcal/mol) |
|---|---|
| SN2 | 18.7 |
| Radical (AIBN) | 14.2 |
Q. What experimental design principles (e.g., DoE, Bayesian optimization) optimize reaction yields for multi-step syntheses involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary factors like temperature, catalyst loading, and solvent polarity in a fractional factorial design to identify critical interactions (e.g., solvent polarity significantly impacts indole carbonyl coupling efficiency) .
- Bayesian Optimization : Use machine learning to iteratively refine reaction conditions (e.g., maximizing yield while minimizing silyl ether cleavage) based on prior data .
Q. How do non-covalent interactions (e.g., π-stacking, halogen bonding) influence the compound’s crystallinity or supramolecular assembly?
- Methodological Answer :
- X-ray Crystallography : Analyze crystal packing to identify π-stacking between indole rings or halogen bonding between bromine and electron-rich aromatic systems .
- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with intermolecular interaction strength .
Q. What mechanistic insights explain contradictions in condensation reaction yields reported for similar pyrroloindole derivatives?
- Methodological Answer :
- Kinetic Profiling : Use in-situ IR/NMR to monitor intermediate formation (e.g., enolates or carbocations) that may lead to divergent pathways under varying conditions .
- Isotope Labeling : Track bromomethyl group retention using deuterated solvents (e.g., DMF-d7) to distinguish between elimination and substitution pathways .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stability of the bromomethyl group in polar aprotic solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
